N-(3-acetylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(3-acetylphenyl)adamantane-1-carboxamide is a chemical compound with the molecular formula C19H23NO2 and a molecular weight of 297.4 g/mol . This compound is characterized by the presence of an adamantane core, which is a tricyclic hydrocarbon, and a phenyl group substituted with an acetyl group at the meta position. The adamantane structure imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)adamantane-1-carboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 3-acetylaniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, often in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(carboxyphenyl)adamantane-1-carboxamide.
Reduction: Formation of 3-(1-hydroxyethylphenyl)adamantane-1-carboxamide.
Substitution: Formation of various substituted derivatives depending on the specific electrophile used.
Scientific Research Applications
N-(3-acetylphenyl)adamantane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)adamantane-1-carboxamide exerts its effects is not fully understood. it is believed that the adamantane core plays a crucial role in stabilizing the compound and facilitating interactions with molecular targets. The phenyl and acetyl groups may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-acetylphenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:
1-adamantanecarboxylic acid: Lacks the phenyl and acetyl groups, making it less versatile in terms of chemical reactivity and applications.
3-phenyladamantane-1-carboxylic acid: Similar structure but without the acetyl group, which may affect its biological activity and chemical properties.
Amantadine: A well-known antiviral and antiparkinsonian drug that contains an adamantane core but differs significantly in its functional groups and overall structure.
The presence of the acetyl group in this compound imparts unique properties that distinguish it from these similar compounds, potentially enhancing its utility in various applications.
Properties
IUPAC Name |
N-(3-acetylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12(21)16-3-2-4-17(8-16)20-18(22)19-9-13-5-14(10-19)7-15(6-13)11-19/h2-4,8,13-15H,5-7,9-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYKJYUHIMNWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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